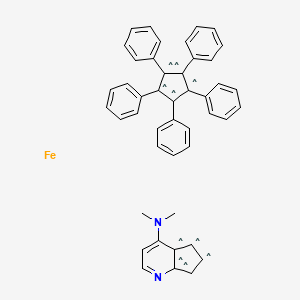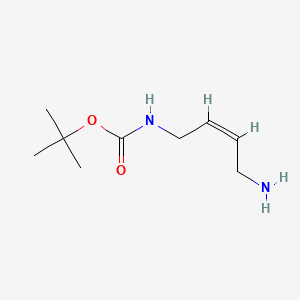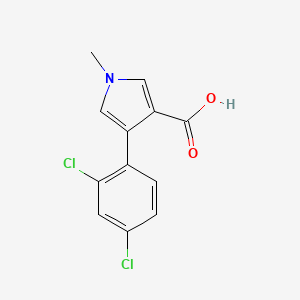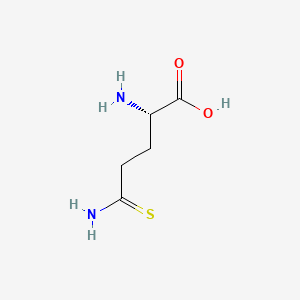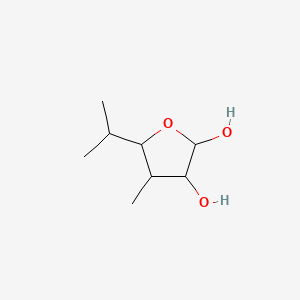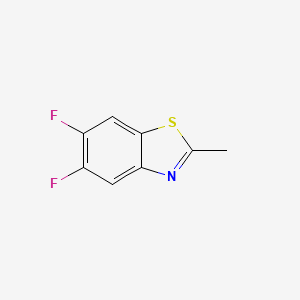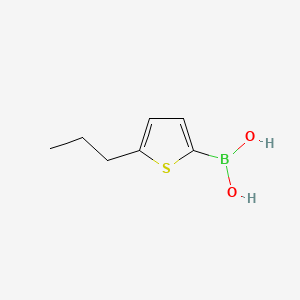
Ácido 5-Propiltiofeno-2-borónico
Descripción general
Descripción
(5-Propylthiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C7H11BO2S and its molecular weight is 170.033. The purity is usually 95%.
BenchChem offers high-quality (5-Propylthiophen-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Propylthiophen-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química de clic dinámica
Los ácidos borónicos, incluido el Ácido 5-Propiltiofeno-2-borónico, desempeñan un papel crucial en la química de clic dinámica. Específicamente, están involucrados en reacciones de clic reversibles. Una reacción bien estudiada es la conjugación cis-diol mediada por ácidos borónicos. Esta química ha encontrado aplicaciones en varios campos:
- Biología química: Los ácidos borónicos se utilizan en estrategias de bioconjugación, lo que permite el etiquetado selectivo de biomoléculas que contienen cis-dioles (como azúcares y ácidos nucleicos). Esto tiene implicaciones para el estudio de los procesos celulares y las interacciones proteicas .
Aplicaciones de detección
Los ácidos borónicos interactúan con dioles y bases de Lewis fuertes (como aniones fluoruro o cianuro), lo que los hace valiosos para aplicaciones de detección:
- Detección heterogénea: La inmovilización de ácidos borónicos en superficies (por ejemplo, nanopartículas o electrodos) permite la detección sin etiqueta de moléculas diana. Este enfoque encuentra uso en el monitoreo ambiental y el diagnóstico médico .
En resumen, el this compound tiene diversas aplicaciones, desde la química de clic dinámica hasta las tecnologías de detección. Sus propiedades únicas lo convierten en un compuesto versátil para avanzar en la investigación científica en diversas disciplinas.
Para obtener información más detallada, puede consultar la literatura relevante . Si tiene alguna otra pregunta o necesita información adicional, no dude en preguntar!
Mecanismo De Acción
Target of Action
The primary target of 5-Propylthiophene-2-boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 5-Propylthiophene-2-boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by 5-Propylthiophene-2-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific Suzuki–Miyaura coupling conditions .
Result of Action
The result of the action of 5-Propylthiophene-2-boronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of 5-Propylthiophene-2-boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The compound is generally environmentally benign , and its rapid transmetalation with palladium (II) complexes occurs under specific conditions .
Análisis Bioquímico
Biochemical Properties
5-Propylthiophene-2-boronic acid plays a significant role in biochemical reactions, especially in the context of organic synthesis. It interacts with various enzymes and proteins that facilitate the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of organoboron compounds with halides, leading to the formation of biaryl compounds. The nature of these interactions is primarily catalytic, where the boronic acid group of 5-Propylthiophene-2-boronic acid forms a transient complex with the palladium catalyst, enabling the transfer of the organic group to the halide .
Cellular Effects
The effects of 5-Propylthiophene-2-boronic acid on various types of cells and cellular processes are not extensively documented. Given its role in organic synthesis, it is likely to influence cell function indirectly through its involvement in the synthesis of bioactive compounds. These synthesized compounds can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, biaryl compounds synthesized using 5-Propylthiophene-2-boronic acid may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes .
Molecular Mechanism
At the molecular level, 5-Propylthiophene-2-boronic acid exerts its effects through its participation in the Suzuki-Miyaura coupling reaction. This reaction mechanism involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group of 5-Propylthiophene-2-boronic acid binds to the palladium catalyst, facilitating the transfer of the organic group to the halide. This process results in the formation of a new carbon-carbon bond, which is crucial for the synthesis of various organic molecules .
Dosage Effects in Animal Models
The effects of 5-Propylthiophene-2-boronic acid at different dosages in animal models have not been extensively studied. Like many chemical compounds, it is expected that higher doses may lead to toxic or adverse effects. Threshold effects and specific dosage recommendations would depend on the particular application and the animal model used .
Metabolic Pathways
5-Propylthiophene-2-boronic acid is involved in metabolic pathways related to its role in organic synthesis. It interacts with enzymes such as palladium catalysts, which facilitate the Suzuki-Miyaura coupling reaction. This interaction is crucial for the formation of biaryl compounds, which can further participate in various metabolic pathways depending on their structure and function .
Transport and Distribution
The transport and distribution of 5-Propylthiophene-2-boronic acid within cells and tissues are not well-documented. Its distribution is likely influenced by its chemical properties, such as solubility and affinity for specific transporters or binding proteins. These factors can affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 5-Propylthiophene-2-boronic acid is not extensively studied. Its activity and function may be influenced by its localization within specific cellular compartments or organelles. Targeting signals or post-translational modifications could direct the compound to particular locations within the cell, thereby affecting its activity .
Propiedades
IUPAC Name |
(5-propylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BO2S/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5,9-10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOBBTUIJGCBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694390 | |
| Record name | (5-Propylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-24-1 | |
| Record name | B-(5-Propyl-2-thienyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Propylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





